2-(1H-benzotriazol-1-yl)-N-benzyl-N-[2-{[4-(dimethylamino)phenyl]amino}-2-oxo-1-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound with a unique structure that includes benzotriazole, benzylacetamide, dimethylaminophenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the introduction of the benzylacetamido group. The final steps involve the addition of the dimethylaminophenyl and thiophene groups under controlled conditions. Specific reagents and catalysts are used at each stage to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole and thiophene groups are known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-phenylacetamide
- 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(methylamino)phenyl]-2-(thiophen-2-yl)acetamide
- 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(ethylamino)phenyl]-2-(thiophen-2-yl)acetamide
Uniqueness
The uniqueness of 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H28N6O2S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-N-[4-(dimethylamino)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C29H28N6O2S/c1-33(2)23-16-14-22(15-17-23)30-29(37)28(26-13-8-18-38-26)34(19-21-9-4-3-5-10-21)27(36)20-35-25-12-7-6-11-24(25)31-32-35/h3-18,28H,19-20H2,1-2H3,(H,30,37) |
InChI Key |
NYDLIYASDHIKAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CS2)N(CC3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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